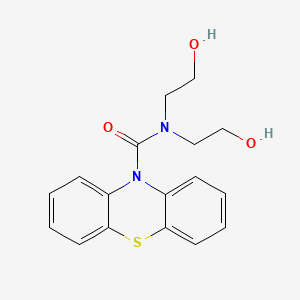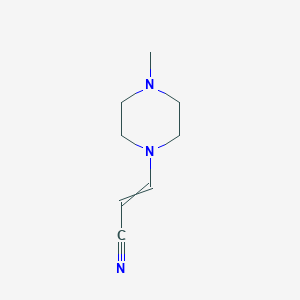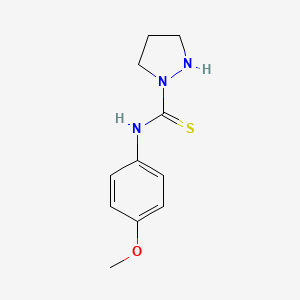
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. The compound’s structure includes a long carbon chain with multiple methyl groups and a double bond, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium typically involves the alkylation of 3,7-dimethyloct-6-en-1-amine with diethyl sulfate or a similar alkylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the iminium ion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often carbonyl compounds or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iminium ion is replaced by a nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Carbonyl compounds, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted iminium compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between iminium ions and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom in the iminium ion is highly electrophilic, making it susceptible to attack by nucleophiles. This interaction can lead to the formation of various products, depending on the nature of the nucleophile and the reaction conditions.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors that have nucleophilic active sites. These interactions can modulate the activity of the enzymes or receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
- N,N-Dimethyl-3,7-dimethyloct-6-en-1-iminium
- N,N-Diethyl-3,7-dimethyloct-6-en-1-amine
- N,N-Diethyl-3,7-dimethyloct-6-en-1-yl chloride
Uniqueness: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is unique due to its specific iminium ion structure, which imparts distinct reactivity compared to its amine and chloride counterparts. The presence of the iminium ion makes it more electrophilic, allowing it to participate in a wider range of chemical reactions.
Propiedades
Número CAS |
64226-55-7 |
|---|---|
Fórmula molecular |
C14H28N+ |
Peso molecular |
210.38 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enylidene(diethyl)azanium |
InChI |
InChI=1S/C14H28N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,12,14H,6-8,10-11H2,1-5H3/q+1 |
Clave InChI |
FYXQRLIHHNVILA-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](=CCC(C)CCC=C(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


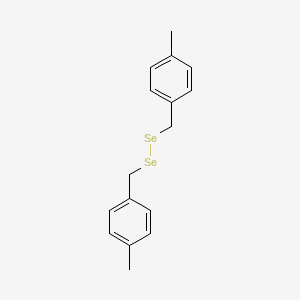
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
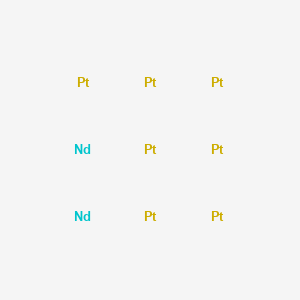
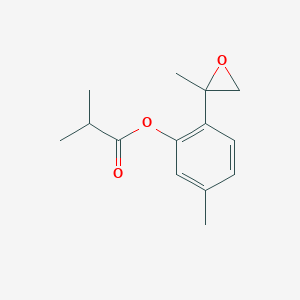
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


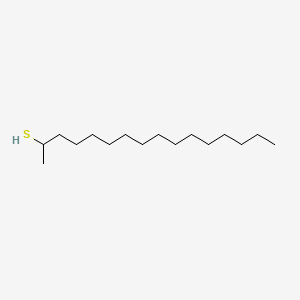
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
